(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride

描述

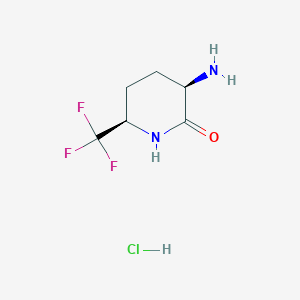

(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one hydrochloride is a chiral piperidin-2-one derivative characterized by a six-membered lactam ring. Key structural features include:

- Stereochemistry: 3R and 6R configurations for the amino and trifluoromethyl groups, respectively.

- Functional Groups: A ketone (piperidin-2-one), a primary amine at position 3, and a trifluoromethyl group at position 4.

- Salt Form: Hydrochloride salt enhances solubility and stability for pharmaceutical applications.

属性

IUPAC Name |

(3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-2-1-3(10)5(12)11-4;/h3-4H,1-2,10H2,(H,11,12);1H/t3-,4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQOMKIKTUBGCB-VKKIDBQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC(=O)[C@@H]1N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:

Formation of the Piperidin-2-one Core: This can be achieved through cyclization reactions involving amino acids or their derivatives.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Chiral Resolution: To obtain the (3R,6R)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride: can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form an amine oxide.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reactions: Nucleophiles such as alkyl halides or amines, often in the presence of a base.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed:

Amine Oxides: Resulting from the oxidation of the amino group.

Amines: Resulting from the reduction of the amino group.

Biaryl Compounds: Resulting from coupling reactions.

科学研究应用

(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride: has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of diseases involving the central nervous system.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which (3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease or condition being targeted.

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperidin-2-one Derivatives with Trifluoromethyl Groups

Compound A : (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,5-trifluorophenyl)piperidin-2-one hydrochloride

- Structural Differences :

- Additional trifluoroethyl and 2,3,5-trifluorophenyl substituents.

- Molecular Formula: C29H24F6N5O3·HCl (MW: 604.18) vs. target compound’s ~C7H10ClF3N2O.

- Synthesis : HCl gas treatment for salt formation, similar to the target compound .

Compound B : 6-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride

Stereochemical Variants

Compound C : (3S,6S)-6-(Trifluoromethyl)piperidin-3-amine Dihydrochloride

Morpholine and Pyrrolidine Analogs

Compound D : rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Key Research Findings

- Trifluoromethyl Impact : The CF3 group in the target compound enhances lipophilicity and metabolic stability, a feature shared with Compounds A and B .

- Steric and Stereochemical Effects : Compound C’s 3S,6S configuration demonstrates the critical role of stereochemistry in biological activity, suggesting the target compound’s 3R,6R form may have unique target selectivity .

- Salt Formation : Hydrochloride salts are common across analogs (e.g., Compounds A, B, D), improving crystallinity and bioavailability .

生物活性

(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride is a chiral compound with notable biological activity and potential applications in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and an amino group on the piperidin-2-one ring, contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C6H9F3N2O·HCl

- Molecular Weight : 218.61 g/mol

- CAS Number : 2343964-42-9

The compound is typically synthesized via a multi-step process involving cyclization reactions and the introduction of the trifluoromethyl group through various chemical methods. The hydrochloride salt form is commonly used for stability and solubility .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an enzyme inhibitor by binding to the active site of various enzymes, thereby modulating their activity. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which may improve its efficacy in drug development .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antiviral Activity : Studies have indicated that compounds containing trifluoromethyl groups can enhance antiviral potency by affecting the interaction with viral proteins .

- Enzyme Inhibition : It has been documented to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or infections .

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antiviral Screening : A study demonstrated that derivatives of this compound showed significant inhibition of reverse transcriptase, suggesting a role in HIV treatment strategies .

- Enzyme Interaction Studies : Research highlighted its ability to bind to key metabolic enzymes, leading to decreased activity and subsequent effects on cellular metabolism .

- Cytotoxicity Assessment : In vitro assays revealed that this compound exhibited selective cytotoxicity against specific cancer cell lines, indicating potential for development as an anticancer drug .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds can be informative:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one | Structure | Antiviral and anticancer properties |

| Rac-(3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one | Structure | Enzyme inhibition |

The trifluoromethyl group's presence in these compounds often correlates with improved potency and selectivity towards biological targets.

常见问题

Q. What synthetic strategies ensure high enantiomeric purity of (3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one hydrochloride?

Enantioselective synthesis is critical for this chiral compound. Methods include:

- Asymmetric catalysis : Use of chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the 3R and 6R positions .

- Chiral resolution : Post-synthetic purification via chiral HPLC or diastereomeric salt formation with resolving agents like tartaric acid derivatives .

- Protecting group strategies : Sequential protection of the amino and ketone groups during synthesis to avoid racemization .

Q. How can solubility challenges be addressed for in vitro studies of this compound?

The hydrochloride salt improves aqueous solubility, but additional optimization may involve:

- pH adjustment : Buffering to physiological pH (7.4) to enhance ionization of the amino group .

- Co-solvents : Use of DMSO (≤10%) or cyclodextrins to maintain solubility without denaturing proteins .

- Lyophilization : Reconstitution in isotonic solutions post-lyophilization for stability in cell culture media .

Q. What spectroscopic methods confirm the structural identity of this compound?

- NMR : - and -NMR to verify the piperidin-2-one ring, trifluoromethyl group ( ppm for -NMR), and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 231.08) .

- X-ray crystallography : Definitive proof of stereochemistry via single-crystal analysis .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this compound during kinetic studies?

Advanced methods include:

- Chiral HPLC : Using columns like Chiralpak IG-3 with mobile phases of hexane/ethanol (95:5) and UV detection at 254 nm .

- Circular dichroism (CD) : Monitoring Cotton effects at 210–230 nm to correlate ee with optical activity .

- NMR with chiral shift reagents : Europium-based reagents induce splitting of enantiomeric signals for quantification .

Q. What mechanistic insights explain the trifluoromethyl group's impact on bioactivity?

The -CF group contributes to:

- Metabolic stability : Resistance to oxidative degradation due to strong C-F bonds, extending half-life in hepatic microsomal assays .

- Lipophilicity : Enhanced membrane permeability (logP ~1.2), measured via shake-flask partitioning .

- Target binding : Fluorine’s electronegativity stabilizes interactions with hydrophobic enzyme pockets (e.g., kinases or GPCRs) via halogen bonding .

Q. How do structural analogs of this compound inform SAR studies?

Comparative studies with analogs (e.g., 6-methyl or 3-fluoro derivatives) reveal:

- Piperidin-2-one ring rigidity : Essential for binding affinity; substitution at C6 (e.g., -CF) improves selectivity over off-targets .

- Amino group pKa : Protonation state (predicted pKa ~8.5) affects solubility and ionic interactions with biological targets .

- Salt forms : Hydrochloride vs. trifluoroacetate salts alter crystallization behavior and bioavailability .

Q. What computational methods predict the compound’s pharmacokinetic (PK) profile?

- Molecular dynamics (MD) simulations : Modeling interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

- QSAR models : Correlating logD (1.5–2.0) and polar surface area (70–80 Ų) with blood-brain barrier permeability .

- Docking studies : Virtual screening against target proteins (e.g., sigma-1 receptor) to optimize binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。